2-(Dimethylamino)-2-phenylbutan-1-ol
Overview
Description
The compound of interest, 2-(Dimethylamino)-2-phenylbutan-1-ol, is a chemical structure that has been studied in various contexts due to its relevance in synthetic chemistry and potential pharmacological applications. The studies provided explore the synthesis, molecular structure, chemical reactions, and physical and chemical properties of compounds closely related to 2-(Dimethylamino)-2-phenylbutan-1-ol, which can provide insights into its characteristics and potential uses.
Synthesis Analysis
The synthesis of compounds related to 2-(Dimethylamino)-2-phenylbutan-1-ol has been explored in several studies. For instance, the synthesis of 2-phenyl-1-butanol and 2-dimethylamino-2-phenylbutanenitrile, which are key intermediates for the synthesis of trimebutine, has been achieved with total yields of 51% and 59.4%, respectively . Additionally, the synthesis of new 4-dimethylamino-2-(naphthalen-1-yl)-1-phenyl-1-(quinolin-3-yl)butan-2-ols with antituberculosis activity has been reported, with one compound in the final stage of clinical trials . These studies demonstrate the synthetic feasibility of compounds structurally similar to 2-(Dimethylamino)-2-phenylbutan-1-ol and their potential medicinal applications.
Molecular Structure Analysis
The molecular structure of compounds containing the dimethylamino-phenyl moiety has been determined in several studies. For example, the crystal and molecular structure of a related compound, 1-phenyl-1-dimethylamino-4,4-bis(trimethylsilyl)-2-aza-3λ3-phosphabutadiene-1,3, has been elucidated, providing insights into the geometrical parameters and the lack of significant π-conjugation between the C=N and P=C bonds . Another study on a similar phosphabutadiene system revealed peculiarities in the molecular structure, such as the shortening of the P-P single bond and the realization of the C-N=P-P bond system in a sterically unfavourable cis-form . These findings contribute to the understanding of the molecular structure of compounds related to 2-(Dimethylamino)-2-phenylbutan-1-ol.
Chemical Reactions Analysis
The chemical reactions involving compounds with the dimethylamino-phenyl moiety have been extensively studied. Acid-catalysed dehydration of 1,2-diphenyl-4-dimethylaminobutan-2-ol leads to the formation of all four possible elimination products, with the configurations assigned by PMR and UV spectroscopy . Similarly, acid-catalysed elimination of 2-t-butyl-4-dimethylamino-1-phenylbutan-2-ol yields ternary mixtures of butenes, with PMR differences allowing for configurational assignments . These studies provide valuable information on the reactivity and elimination mechanisms of compounds structurally related to 2-(Dimethylamino)-2-phenylbutan-1-ol.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to 2-(Dimethylamino)-2-phenylbutan-1-ol can be inferred from the studies on their molecular complexes and reaction products. For instance, a molecular complex formed between 2-[4-(dimethylamino)phenylimino]-3-oxo-N-phenylbutanamide and N,N-dimethyl-4-nitrosoaniline is linked by hydrogen bonds and π-π* interactions, with intermolecular contacts shorter than 3.2 Å . These interactions are crucial for understanding the physical properties such as solubility and crystallinity of related compounds. The studies also highlight the importance of PMR spectroscopy in determining the magnetic equivalence in the molecular structures, which is essential for understanding the chemical properties of these compounds .
Scientific Research Applications
Antituberculosis Activity
One notable application of a compound closely related to 2-(Dimethylamino)-2-phenylbutan-1-ol is in the field of antituberculosis drug development. A study by Omel’kov, Fedorov, and Stepanov (2019) demonstrated the synthesis of new butanol compounds with significant antituberculosis activity, specifically highlighting (1R*,2S*)-1-(6-Bromo-2-chloroquinolin-3-yl)-4-dimethylamino-2-(naphthalen-1-yl)-1-phenylbutan-2-ol hydrocitrate, which was in the final stages of clinical trials for antituberculosis treatment (Omel’kov, Fedorov, & Stepanov, 2019).
Synthesis and Configuration Studies
Research by Casy and colleagues in the 1960s and 1970s explored the synthesis and configuration of various butanol derivatives, including those similar to 2-(Dimethylamino)-2-phenylbutan-1-ol. Their work delved into the stereochemical influences on anti-histaminic activity, determining configurations of synthesized isomers through proton magnetic resonance and ultraviolet spectroscopic data (Casy & Parulkar, 1969); (Casy & Ison, 1969).
Applications in Molecular Labeling and Synthesis
The compound has also been used in the synthesis of labeled molecules for research purposes. Miura et al. (1988) described the synthesis of carbon-14- and deuterium-labeled Trimebutine and its metabolites, utilizing 2-dimethylamino–2–phenylbutanol as a key intermediate (Miura, Hayashida, Chishima, Yoshikawa, & Takeyama, 1988).
Stereochemistry and Chemical Reactions
Additional studies have focused on the stereochemistry and reaction mechanisms involving butanol derivatives. Research by Tramontini et al. (1973) determined the absolute and relative configuration of diastereomeric amino-alcohols, contributing to a deeper understanding of stereochemical effects in chemical reactions (Tramontini, Angiolini, Fouquey, & Jacques, 1973).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and other hazards. It could also involve recommending safety precautions for handling and storing the compound.
Future Directions
This could involve suggesting potential applications for the compound, areas for further research, or improvements in synthesis methods.
Please note that this is a general approach and the specific details would depend on the particular compound. If you have a different compound or a more specific question about “2-(Dimethylamino)-2-phenylbutan-1-ol”, feel free to ask!
properties
IUPAC Name |
2-(dimethylamino)-2-phenylbutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-4-12(10-14,13(2)3)11-8-6-5-7-9-11/h5-9,14H,4,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCWNZJOVSBOLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)(C1=CC=CC=C1)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90959891 | |
Record name | 2-(Dimethylamino)-2-phenylbutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90959891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)-2-phenylbutan-1-ol | |
CAS RN |
39068-94-5 | |
Record name | 2-(Dimethylamino)-2-phenylbutanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39068-94-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2RS)-2-(Dimethylamino)-2-phenylbutanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039068945 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Dimethylamino)-2-phenylbutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90959891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | β-(dimethylamino)-β-ethylphenethyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.321 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2RS)-2-(DIMETHYLAMINO)-2-PHENYLBUTANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IM2T99PCL3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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